1,2,4,5-Tetramethylcyclohexane

描述

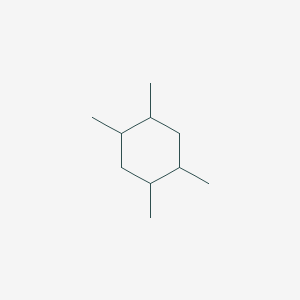

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetramethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-7-5-9(3)10(4)6-8(7)2/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAILZUSKHANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891573 | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-38-2 | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,2,4,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydrodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,2,4,5 Tetramethylcyclohexane

Direct Alkylation Routes for Cyclohexane (B81311) Derivatives

Direct alkylation of a cyclohexane ring presents a straightforward conceptual approach to introduce methyl groups onto the cyclic backbone. Friedel-Crafts alkylation is a primary method for this type of transformation. organic-chemistry.orgwikipedia.orgmt.com This reaction typically involves the use of an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3). ontosight.aimt.com The Lewis acid activates the alkyl halide, facilitating the electrophilic attack on the aromatic ring. mt.com

However, the direct tetra-alkylation of cyclohexane to achieve the specific 1,2,4,5-substitution pattern is challenging due to several factors. Polyalkylation is a common issue, as the introduction of electron-donating alkyl groups activates the ring, making it more susceptible to further substitution. organic-chemistry.org This often leads to a mixture of products with varying degrees of methylation. Furthermore, achieving regioselectivity to obtain the desired 1,2,4,5-isomer is difficult to control.

An alternative strategy involves a two-step process of Friedel-Crafts acylation followed by a reduction. organic-chemistry.orgwikipedia.org This method offers better control over the position of the substituents. For instance, acylation of a suitable precursor can introduce acyl groups at specific locations, which are then reduced to alkyl groups. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic method for converting ketones to alkanes and can be employed in this sequence. wikipedia.orgorganic-chemistry.orgjuniperpublishers.comlibretexts.org

| Alkylation Strategy | Reagents | Key Features | Challenges |

| Direct Friedel-Crafts Alkylation | Cyclohexane, Methyl Halide, Lewis Acid (e.g., AlCl3) | Single-step process. organic-chemistry.org | Polyalkylation, lack of regioselectivity. organic-chemistry.org |

| Friedel-Crafts Acylation followed by Reduction | Acylating agent, Lewis Acid, then Reducing Agent (e.g., Zn(Hg), HCl) | Better regiochemical control. wikipedia.org | Multi-step process. wikipedia.org |

Hydrogenation and Reduction Strategies for Saturated Rings

Hydrogenation and reduction reactions are fundamental for the synthesis of saturated carbocycles like 1,2,4,5-tetramethylcyclohexane from unsaturated precursors. These methods typically involve the addition of hydrogen across double bonds in aromatic rings or the reduction of oxygenated functional groups on a cyclohexane core.

Catalytic Hydrogenation of Aromatic Precursors

The most direct and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene, commonly known as durene. lookchem.comlookchem.com This process involves the addition of hydrogen to the aromatic ring in the presence of a metal catalyst, leading to the formation of the corresponding cycloalkane. libretexts.org

Various catalysts have been employed for this transformation, including Raney nickel, platinum oxide, and catalysts based on platinum, palladium, and ruthenium. google.com The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the efficiency and completeness of the hydrogenation. google.comgoogle.com

Recent research has focused on developing highly active and selective catalysts for the hydrogenation of polymethylbenzenes. For example, a highly dispersed nickel on ZSM-5 (Ni/ZSM-5) catalyst has been reported to exhibit excellent activity for the complete hydrogenation of durene to this compound under relatively mild conditions. lookchem.com This catalyst demonstrates superior efficiency compared to some traditional nickel catalysts. lookchem.com Ruthenium-based catalysts, often supported on materials like arenes, are also effective for the hydrogenation of aromatic compounds. researchgate.netunine.chnih.govgoogle.com

| Catalyst System | Aromatic Precursor | Product | Key Findings |

| Ni/ZSM-5 | Durene (1,2,4,5-Tetramethylbenzene) | This compound | Highly active and efficient for complete hydrogenation. lookchem.com |

| Ruthenium-arene complexes | Aromatic compounds | Saturated cycloalkanes | Effective for hydrogenation, with activity influenced by ligands. researchgate.netnih.gov |

| Raney Nickel, Platinum Oxide | Aromatic hydrocarbons | Saturated hydrocarbons | Traditionally used catalysts for aromatic hydrogenation. google.com |

Reduction of Oxidized Cyclohexane Derivatives

An alternative synthetic route involves the reduction of oxidized cyclohexane derivatives, such as tetramethylcyclohexanones or tetramethylcyclohexanols. These precursors, which already possess the desired carbon skeleton, can be converted to this compound through the removal of oxygen-containing functional groups.

The Clemmensen reduction is a powerful method for the deoxygenation of ketones to the corresponding alkanes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is carried out using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgjuniperpublishers.com While effective for many ketones, the strongly acidic conditions of the Clemmensen reduction may not be suitable for substrates with acid-sensitive functional groups. wikipedia.orgorganic-chemistry.org

A modified Clemmensen reduction, using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride, offers a milder alternative. juniperpublishers.comorgsyn.org This modified procedure can be more effective for aliphatic and cyclic ketones and allows for the selective deoxygenation of ketones in the presence of other functional groups. orgsyn.org

Another approach is the reduction of corresponding alcohols. For example, 2,4,5-trimethyl-cyclohexanol can serve as a precursor. lookchem.com The hydroxyl group can be removed through various chemical transformations, ultimately leading to the desired saturated hydrocarbon.

Cyclization Reactions for Forming Tetramethylcyclohexane Skeletons

Cyclization reactions provide a powerful tool for constructing the six-membered ring of the cyclohexane skeleton with the desired substitution pattern. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example of a reaction that forms a six-membered ring with high stereochemical control. wikipedia.orgiitk.ac.inorganic-chemistry.orgsigmaaldrich.com By choosing appropriately substituted dienes and dienophiles, it is possible to construct a cyclohexene (B86901) derivative that can be subsequently hydrogenated to this compound.

For instance, a diene containing two methyl groups could react with a dienophile also bearing two methyl groups to form a tetramethylcyclohexene. Subsequent hydrogenation of the double bond would yield the target molecule. The regioselectivity and stereoselectivity of the Diels-Alder reaction are crucial for obtaining the desired isomer. wikipedia.orgiitk.ac.in

Another type of cyclization is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclic closure of a divinyl ketone to form a cyclopentenone. organic-chemistry.org While this reaction typically forms five-membered rings, variations and related cyclization strategies could potentially be adapted to construct six-membered ring systems.

Oxidative Transformations of Related Tetramethylcyclohexanes

While the primary goal is the synthesis of this compound, oxidative transformations of this compound or its isomers can be relevant for functional group interconversion and the preparation of related derivatives. evitachem.com

Controlled Oxidation for Functional Group Interconversion

Controlled oxidation of the methyl groups on the this compound ring can lead to the introduction of functional groups such as hydroxyls or ketones. This process, known as functional group interconversion, allows for the transformation of the simple alkane into more complex molecules. ub.eduimperial.ac.uk

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the methyl groups. The conditions of the oxidation, such as temperature and the nature of the oxidizing agent, will determine the extent of the oxidation. For example, controlled oxidation could potentially convert a methyl group to a hydroxyl group, forming a tetramethylcyclohexanol. Further oxidation could then yield a tetramethylcyclohexanone. The steric hindrance from the multiple methyl groups on the cyclohexane ring can influence the reactivity and selectivity of these oxidation reactions.

It is important to note that these oxidative transformations are generally used to synthesize derivatives of this compound rather than the compound itself. However, understanding these reactions is crucial in the broader context of the chemistry of tetramethylcyclohexanes.

Mechanistic Considerations in Oxidative Pathways

The synthesis of tetramethyl-substituted cyclohexanes and their derivatives can involve oxidative pathways where mechanistic understanding is crucial for controlling the reaction outcome. The oxidation of cyclohexane precursors is influenced by the choice of catalyst, solvent, and oxidizing agent, which can direct the reaction through different mechanistic routes. researchgate.net

One potential route involves the controlled oxidation of a this compound scaffold, for instance, to produce cyclohexane-1,2,4,5-tetraone (B8084453). The mechanism for such a transformation presents significant challenges, including the risk of over-oxidation, where methyl groups are converted further into carboxylic acids. The steric hindrance imposed by the multiple methyl groups also complicates selective oxidation.

Studies on the oxidation of cyclohexane using iron complexes have shown that the reaction can proceed via two distinct pathways depending on the solvent: a radical-based mechanism or a biomimetic pathway. researchgate.net In pyridine, the reaction's radical character has been definitively established, whereas in acetonitrile, no oxygenated radicals were detected, indicating a different active species is involved. researchgate.net The initial step common to both pathways is the coordination of molecular oxygen to the iron center. researchgate.net For oxidation reactions involving hydrogen peroxide (H₂O₂), the lability of ligands on a metal catalyst, such as an iron complex, determines the nature of the oxidative pathway. A complex with no labile sites may force the reaction through a Fenton-type pathway that generates hydroxyl radicals, while the presence of labile ligands can allow the catalysis to proceed through a more controlled metal-based mechanism. researchgate.net

Stereoselective Synthesis of this compound Isomers

Stereoselectivity is paramount when targeting specific isomers of polysubstituted cyclohexanes. Synthetic efforts have been directed toward controlling the three-dimensional arrangement of the methyl groups on the cyclohexane ring. An analogous stereoselective synthesis has been reported for (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, a compound with the same substitution pattern. mdpi.com This reaction, starting from 1,4-cyclohexadiene (B1204751), is noted to be highly stereoselective, yielding the trans,trans-diastereomer as the major product, with only residual amounts of the meso isomer being formed. mdpi.com The principles of achieving high stereoselectivity in such systems are critical for the synthesis of specific this compound isomers.

Enantioselective and Diastereoselective Approaches

Achieving stereocontrol in the synthesis of this compound isomers involves both diastereoselective and enantioselective strategies.

Diastereoselective Approaches: A primary method to control diastereoselectivity is through substrate-controlled synthesis, where the existing stereochemistry of the starting material or intermediates directs the stereochemical outcome. The synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol is a clear example of a diastereoselective reaction where the trans,trans isomer is preferentially formed. mdpi.com

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several methods:

Chiral Ligands in Catalysis: The use of chiral diamine ligands, such as (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, creates a chiral environment around a metal center (e.g., copper or iron). This enables asymmetric reactions where the ligand's structure guides the formation of one enantiomer over the other, achieving high enantiomeric excess (ee). Metalloradical catalysis (MRC) using chiral ligands has also emerged as a powerful strategy for controlling enantioselectivity in complex cyclization reactions. nih.gov

Resolution of Racemates: A classic approach involves the resolution of a racemic mixture. For example, racemic trans-cyclohexane-1,2-diamine can be resolved by reacting it with an enantiopure resolving agent like (R,R)-tartaric acid. This forms a pair of diastereomeric salts with different solubilities, allowing for their separation by preferential crystallization.

| Approach | Method | Description | Example/Application | Reference |

|---|---|---|---|---|

| Diastereoselective | Substrate/Reagent Control | The reaction pathway preferentially forms one diastereomer over others due to steric or electronic factors. | Synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol from 1,4-cyclohexadiene yields the trans,trans product as the major isomer. | mdpi.com |

| Enantioselective | Asymmetric Catalysis | A chiral catalyst or ligand creates a chiral environment that favors the formation of one enantiomer. | Iron complexes with chiral bisquinolyldiamine ligands catalyze enantioselective coupling with up to 99% ee. | |

| Enantioselective | Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomeric salts. | Resolution of racemic trans-cyclohexane-1,2-diamine using enantiopure tartaric acid. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to develop more environmentally friendly chemical processes. mdpi.com In the context of synthesizing highly functionalized cyclohexanes, this involves reducing the use of volatile organic compounds (VOCs) and hazardous reagents. mdpi.com A notable example is the synthesis of cyclohexane-1,2,4,5-tetraol using hydrogen peroxide as a green oxidant and water as the solvent. mdpi.com This approach avoids organic solvents and toxic catalysts like selenium(IV) oxide that have been used in other methods. mdpi.com Furthermore, green isolation techniques, such as using an Amberlite resin for product isolation from aqueous solutions, eliminate the need for organic solvent extraction. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step to maximize product yield and selectivity. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the concentration of catalysts and reagents. researchgate.netchemrxiv.org Machine learning and high-throughput experimentation are increasingly used to accelerate the optimization process. nih.gov

Key parameters that are typically optimized in related synthetic preparations include:

Catalyst and Ligand: In a C-H activation study, different ligands (JohnPhos, SPhos, XPhos, DPEPhos) were screened to find the optimal choice for maximum yield. chemrxiv.org Similarly, the screening of various Lewis acids was crucial in the dimerization of cyclopropenes. acs.org

Solvent: The choice of solvent can dramatically affect reaction pathways and yields. researchgate.net Solvents such as toluene, DMA, acetonitrile, DMSO, and NMP are often screened during optimization. chemrxiv.org

Temperature: Temperature can influence reaction rates and selectivity. Optimization studies have found that the highest temperature is not always optimal, as it can lead to the formation of byproducts and decrease the desired product yield. chemrxiv.org

Residence Time and Concentration: In flow chemistry and batch reactions, the reaction time (or residence time) and catalyst concentration are fine-tuned. chemrxiv.org An optimization study found optimal conditions at a 28-minute residence time and 5 mol% catalyst concentration, which were far from the most forcing conditions. chemrxiv.org

| Parameter | Variables Explored | Rationale for Optimization | Reference |

|---|---|---|---|

| Catalyst/Ligand | Different Lewis acids; various phosphine (B1218219) ligands (e.g., JohnPhos, SPhos). | The catalyst and its associated ligands are fundamental to reaction efficiency and selectivity. | chemrxiv.orgacs.org |

| Solvent | Toluene, Dioxane, Acetonitrile, DMSO, etc. | The solvent can influence reactant solubility, catalyst stability, and the mechanistic pathway. | researchgate.netresearchgate.netchemrxiv.org |

| Temperature | Ranges typically from room temperature to 150°C or higher. | Affects reaction kinetics and can control selectivity between thermodynamic and kinetic products. Forcing conditions can sometimes decrease yield. | researchgate.netchemrxiv.org |

| Concentration/Equivalents | Catalyst loading (e.g., 1-10 mol%); reagent equivalents. | Optimizing stoichiometry and catalyst loading is key to maximizing yield and minimizing waste and cost. | researchgate.netchemrxiv.org |

| Reaction Time | Minutes to several hours. | Ensures complete conversion of starting materials while minimizing the formation of degradation products or side reactions. | chemrxiv.orgacs.org |

Purification Techniques for this compound and its Intermediates

Post-synthesis purification is essential to isolate this compound and its intermediates from side products, unreacted starting materials, and catalysts. A combination of standard and advanced techniques is employed to achieve high purity.

Fractional Distillation and Recrystallization: These are common methods for purifying the final products and their intermediates. Fractional distillation is effective for separating liquids with different boiling points, while recrystallization is used for solid compounds.

Vacuum Distillation: For compounds that have high boiling points or are sensitive to thermal decomposition at atmospheric pressure, vacuum distillation is employed to lower the boiling point.

Column Chromatography: A widely used technique for separating components of a mixture. Silica gel is a common stationary phase, with mobile phases tailored to the polarity of the compounds being separated. smolecule.com A typical solvent system for related cyclohexane derivatives is a mixture of n-hexane and ethyl acetate. cnr.it

Derivatization: Sometimes, intermediates are converted into other compounds (derivatized) to facilitate purification. For instance, amine derivatives can be converted into mesylate salts, which are then purified by recrystallization. Similarly, polyols like cyclohexane-1,2,4,5-tetraol can be converted to their tetraacetate derivatives, which are easier to handle and purify via chromatography before being converted back to the polyol. mdpi.com

Stereochemical Investigations and Conformational Analysis of 1,2,4,5 Tetramethylcyclohexane

Isomerism in 1,2,4,5-Tetramethylcyclohexane

The substitution pattern of this compound allows for several stereoisomers, which can be categorized based on their geometric and stereochemical properties.

Geometrical Isomerism (cis/trans)

Geometrical isomerism in this compound arises from the relative positioning of the methyl groups with respect to the plane of the cyclohexane (B81311) ring. These isomers are designated as cis or trans based on whether the substituents are on the same or opposite sides of the ring. askfilo.com The presence of four methyl groups at positions 1, 2, 4, and 5 leads to multiple cis/trans arrangements. askfilo.com For instance, the relationship between the methyl groups at C1 and C2 can be cis or trans, and similarly for the relationship between the methyl groups at C4 and C5, and the relationships between the pairs on adjacent and non-adjacent carbons.

The NIST Chemistry WebBook lists distinct entries for cis and trans isomers of this compound, indicating their existence as separable and identifiable compounds. nist.govnist.govnist.gov The specific stereochemical descriptors, such as (1α,2α,4α,5α), further define the spatial orientation of the methyl groups. nist.gov

Chirality and Enantiomeric Forms

Chirality in this compound isomers depends on the absence of a plane of symmetry within the molecule. If an isomer and its mirror image are non-superimposable, they are considered a pair of enantiomers and are optically active. lookchem.com

For example, the (1R,2R,4S,5S)-1,2,4,5-tetramethylcyclohexane isomer is chiral. Its non-superimposable mirror image would be the (1S,2S,4R,5R) isomer. The specific spatial arrangement of the methyl groups determines whether a particular isomer will have a non-superimposable mirror image. Some isomers of this compound are indeed chiral and can exist as enantiomeric pairs. stackexchange.com

Diastereomeric Relationships

Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, different cis/trans arrangements result in diastereomeric relationships. For instance, a cis-1,2, cis-4,5 isomer would be a diastereomer of a trans-1,2, cis-4,5 isomer. These isomers will have different physical and chemical properties. The various combinations of cis and trans relationships between the four methyl groups give rise to a number of possible diastereomers. quora.comchegg.com

Meso Compound Characterization for Relevant Isomers

A meso compound is an achiral compound that has multiple chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry. askiitians.com

In the case of this compound, certain isomers can be classified as meso. For an isomer to be meso, it must possess an internal plane of symmetry that renders the molecule as a whole achiral, despite the presence of stereocenters. For example, the all-cis isomer (1α,2α,4α,5α) might appear to have the potential for a plane of symmetry, but due to the puckered nature of the cyclohexane ring in its stable chair conformation, a true plane of symmetry is often absent in the three-dimensional structure. stackexchange.com However, some specific conformations of certain isomers might exhibit a plane of symmetry, leading to meso characteristics. For instance, the (1r,2t,4t,5c)-1,2,4,5-tetramethylcyclohexane isomer is referred to as a meso-compound. spectrabase.com

Conformational Landscape of this compound

The conformational analysis of this compound is dominated by the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. unicamp.braskthenerd.com

Chair Conformation and its Derivatives

The cyclohexane ring in this compound primarily adopts a chair conformation. In this conformation, the substituents (methyl groups and hydrogen atoms) can occupy either axial or equatorial positions. askthenerd.com The relative stability of the different chair conformations is determined by the steric interactions between the substituents.

The most stable chair conformation will be the one that minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions. brainly.com Therefore, the methyl groups will preferentially occupy the equatorial positions to avoid these interactions. brainly.com A chair flip interconverts axial and equatorial positions, and the equilibrium will lie towards the conformer with the greater number of bulky methyl groups in the equatorial position. masterorganicchemistry.com

In the most stable chair conformation of a given this compound isomer, the number of hydrogen atoms in equatorial positions will depend on the number of methyl groups occupying axial positions. chegg.comchegg.com The stability of different diastereomers will also be influenced by the conformational energies of their most stable chair forms.

| Isomer Property | Description |

| Geometrical Isomers | Exist as cis and trans isomers based on the relative positions of the four methyl groups. askfilo.comnist.gov |

| Chirality | Some isomers lack a plane of symmetry and are therefore chiral, existing as pairs of enantiomers. stackexchange.com |

| Diastereomers | Different combinations of cis and trans arrangements lead to various diastereomers with distinct properties. quora.comchegg.com |

| Meso Compounds | Certain isomers with an internal plane of symmetry are achiral meso compounds. askiitians.comspectrabase.com |

| Conformation | The molecule predominantly exists in a chair conformation to minimize strain. unicamp.braskthenerd.com |

| Conformational Stability | The most stable chair conformer is the one that places the maximum number of bulky methyl groups in the equatorial position to reduce steric hindrance. brainly.commasterorganicchemistry.com |

Boat and Twist-Boat Conformations

While the chair conformation is generally the most stable for cyclohexane and its derivatives, boat and twist-boat conformations are important intermediates in the process of ring flipping and can be populated at equilibrium, especially when severe steric interactions destabilize the chair form. wikipedia.orgbyjus.com

The boat conformation is less stable than the chair due to two main factors: steric hindrance between the "flagpole" hydrogens (or substituents) on carbons 1 and 4, and torsional strain from eclipsed bonds along the sides of the "boat". libretexts.orgaskthenerd.com This results in the boat conformation being about 30 kJ/mol less stable than the chair conformation. libretexts.org

The twist-boat (or skew-boat) conformation is a more stable version of the boat, formed by a slight twisting motion that alleviates some of the flagpole and eclipsing strains. askthenerd.comlibretexts.org This twisting moves the flagpole hydrogens further apart and partially staggers the hydrogens along the sides. libretexts.org The twist-boat conformation is approximately 5 kcal/mol (21 kJ/mol) less stable than the chair conformation. askthenerd.com In some substituted cyclohexanes, where severe steric strain destabilizes the chair form, the twist-boat conformation can become the more stable conformer. wikipedia.org For example, in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is more stable because it allows both bulky tert-butyl groups to occupy more favorable equatorial-like positions. wikipedia.org While specific data for this compound isomers is not abundant in the provided results, it is plausible that certain stereoisomers with multiple axial methyl groups in the chair form could see an increased population of twist-boat conformers to reduce these unfavorable interactions.

Energy Profiles and Interconversion Barriers (Ring Flipping)

The interconversion between two chair conformations, known as ring flipping, is a dynamic process that proceeds through higher-energy intermediates, including the half-chair, boat, and twist-boat conformations. wikipedia.orgacs.org The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. askthenerd.com

The energy profile for cyclohexane ring inversion shows the chair conformation as the global energy minimum. unicamp.br To interconvert, the molecule must pass through a high-energy half-chair transition state to reach the twist-boat conformation, which is a local energy minimum. wikipedia.org The boat conformation itself is a transition state for the interconversion between two twist-boat conformations. researchgate.net

For substituted cyclohexanes like this compound, the energy barriers and the relative energies of the different conformers are influenced by the substituents. For instance, the barrier to ring inversion in 1,1,4,4-tetramethylcyclohexane has been measured to be 11.1 kcal/mol. unibas.it The presence of methyl groups can either raise or lower this barrier depending on the specific stereoisomer and the interactions that are either introduced or relieved in the transition state.

The equilibrium between the two chair forms of a substituted cyclohexane is determined by the relative stability of each, which is primarily influenced by the steric strain of axial substituents. libretexts.org For example, in methylcyclohexane, the chair conformation with the methyl group in the equatorial position is favored over the axial position by about 1.7 kcal/mol due to the absence of 1,3-diaxial interactions. chemistrysteps.com

Analysis of Steric Interactions and Strain (e.g., 1,3-Diaxial Interactions)

Steric interactions are a crucial factor in determining the conformational preferences of substituted cyclohexanes. The most significant of these are 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring. unicamp.brchemistrysteps.com

When a substituent is in an axial position, it experiences steric crowding from the axial atoms on the same side of the ring. unicamp.br This destabilizes the conformation. For a methyl group, each 1,3-diaxial interaction with a hydrogen atom contributes approximately 0.9 kcal/mol of strain energy. chemistrysteps.com Therefore, an axial methyl group experiences about 1.8 kcal/mol of strain compared to an equatorial methyl group.

In polysubstituted cyclohexanes like this compound, the analysis becomes more complex. The total strain energy is a sum of all the individual interactions, which can include:

1,3-diaxial interactions between methyl groups and hydrogens.

1,3-diaxial interactions between two methyl groups, which are significantly more destabilizing. The energy of a 1,3-diaxial dimethyl interaction has been experimentally determined to be about 3.7 kcal/mol. acs.orgwindows.net

Gauche interactions between adjacent substituents (e.g., on carbons 1 and 2). In trans-1,2-dimethylcyclohexane, the gauche interaction between the two methyl groups adds about 0.9 kcal/mol of strain. masterorganicchemistry.com

For a given stereoisomer of this compound, the most stable chair conformation will be the one that minimizes the sum of all these steric repulsions. libretexts.org This often means adopting a conformation where the maximum number of methyl groups, especially the larger ones, are in equatorial positions. libretexts.org However, due to the substitution pattern, it may be impossible for all methyl groups to be equatorial, leading to a balance of different types of strain. Some isomers might even adopt a non-chair conformation to avoid particularly severe steric clashes.

Dynamic Stereochemistry Studies of this compound

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules like this compound. ucl.ac.uk By analyzing how NMR spectra change with temperature, it is possible to determine the rates of conformational interconversion and the energy barriers associated with these processes. ucl.ac.uk

At low temperatures, the rate of ring flipping is slow on the NMR timescale, and separate signals can be observed for the axial and equatorial protons, as well as for the different methyl groups in each conformer. acs.org As the temperature is raised, the rate of interconversion increases. When the rate becomes fast enough, the NMR spectrometer detects only the time-averaged environment of the nuclei, leading to the coalescence of separate signals into single, broadened peaks, and eventually into sharp, averaged signals at higher temperatures. ucl.ac.uk

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process using the Eyring equation. ucl.ac.uk This provides quantitative information about the energy barrier to interconversion. unibas.it Such studies on substituted cyclohexanes have been crucial in quantifying the energetic cost of various steric interactions. acs.org

The following table summarizes the types of information that can be obtained from dynamic NMR studies on substituted cyclohexanes:

| Parameter | Description | Typical Values for Cyclohexanes |

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | Varies depending on the frequency of the spectrometer and the rate of exchange. |

| Rate Constant (k) | The rate of the conformational exchange process at a given temperature. | Can be calculated at Tc and other temperatures. |

| Free Energy of Activation (ΔG‡) | The energy barrier for the ring-flipping process. | Typically 30-100 kJ/mol for processes measurable by NMR. ucl.ac.uk |

| Enthalpy of Activation (ΔH‡) | The heat of activation for the ring-flipping process. | Can be determined from the temperature dependence of the rate constant. |

| Entropy of Activation (ΔS‡) | The change in entropy during the formation of the transition state. | Provides insight into the degree of order in the transition state. |

Advanced Spectroscopic Characterization of 1,2,4,5 Tetramethylcyclohexane and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for differentiating the stereoisomers of 1,2,4,5-tetramethylcyclohexane. The spatial arrangement of the four methyl groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclohexane (B81311) ring—profoundly influences the magnetic environment of each proton and carbon nucleus, leading to distinct NMR spectra.

Proton NMR (¹H NMR) serves as a sensitive probe for the local environment of the methyl groups. The chemical shifts and splitting patterns of the methyl protons are highly dependent on their axial or equatorial orientation on the cyclohexane ring.

Chemical Shifts: Equatorial protons are typically deshielded compared to axial protons and thus resonate at a higher chemical shift (further downfield). In the context of this compound, the orientation of the methyl groups (and their protons) dictates their chemical shift. For instance, in a stable chair conformation, an axial methyl group's protons will appear at a different frequency than an equatorial methyl group's protons.

Splitting Patterns: The symmetry of a particular stereoisomer has a significant impact on the complexity of its ¹H NMR spectrum. A highly symmetric isomer, such as the all-cis configuration, may exhibit fewer signals due to chemical equivalence, potentially showing a single, sharp signal for all methyl groups if they are in identical environments. In contrast, less symmetric trans isomers will display more complex spectra with multiple distinct signals for the non-equivalent methyl groups. The coupling between protons on the ring and adjacent methyl groups provides further structural information.

Table 1: Illustrative ¹H NMR Data for Cyclohexane Derivatives Note: This table provides typical chemical shift ranges for methyl groups in different environments on a cyclohexane ring. Specific values for this compound isomers may vary.

| Methyl Group Position | Typical Chemical Shift (ppm) | Rationale |

| Equatorial | ~0.9 - 1.2 ppm | Located in the plane of the ring, less shielded. |

| Axial | ~0.7 - 1.0 ppm | Located above/below the plane, more shielded. |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in a stereoisomer will produce a distinct signal, making ¹³C NMR a powerful tool for counting the number of non-equivalent carbons and identifying the isomer.

The chemical shifts of both the ring carbons and the methyl group carbons are sensitive to steric interactions and substituent orientation. For example, steric compression, such as the 1,3-diaxial interaction between methyl groups, typically causes an upfield shift (lower ppm value) for the involved carbons.

Isomer Differentiation: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically distinct carbon environments. A symmetric isomer like all-cis-1,2,4,5-tetramethylcyclohexane would be expected to show a simpler spectrum than a less symmetric trans isomer. The specific chemical shifts for the substituted (C-1, C-2, C-4, C-5) and unsubstituted (C-3, C-6) ring carbons, as well as the methyl carbons, provide a unique fingerprint for each stereoisomer. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Cyclohexanes

| Carbon Type | Typical Chemical Shift (ppm) |

| Ring Carbons (Substituted) | 30 - 45 ppm |

| Ring Carbons (Unsubstituted) | 25 - 35 ppm |

| Methyl Carbons | 15 - 25 ppm |

For complex cases where 1D NMR spectra are insufficient for complete assignment, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing clear evidence of connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons (¹H-¹H). It is used to trace the proton connectivity throughout the cyclohexane ring, helping to assign which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates directly bonded carbon atoms to their attached protons (¹H-¹³C). libretexts.org An HSQC spectrum clearly shows which proton signal corresponds to which carbon signal, which is invaluable for assigning the resonances in both the ¹H and ¹³C spectra. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds (and sometimes four). libretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons, such as those on the methyl groups. This helps to piece together the complete molecular structure and confirm the substitution pattern. libretexts.org

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a compound. For this compound (C₁₀H₂₀), the molecular weight is approximately 140.27 g/mol . nist.gov In an MS experiment, the molecule is ionized, often by electron impact (EI), to form a molecular ion (M⁺˙). This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak for this compound would appear at m/z ≈ 140. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for alkyl-substituted cyclohexanes involve the loss of alkyl groups (e.g., a methyl group, [M-15]⁺) or cleavage of the cyclohexane ring. While mass spectrometry is excellent for determining the molecular formula, distinguishing between stereoisomers can be challenging as they often yield very similar fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing mixtures of volatile compounds like the isomers of this compound. gcms.czthermofisher.com

Gas Chromatography (GC): In the GC column, the different stereoisomers are separated based on their boiling points and interactions with the stationary phase. Subtle differences in the shape and polarity of the isomers lead to different retention times.

Mass Spectrometry (MS): As each separated isomer elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, confirming its molecular weight and aiding in its identification.

The NIST Chemistry WebBook lists Kovats retention index values for cis-1,2,4,5-tetramethylcyclohexane on a standard non-polar column, which are used to standardize retention times and aid in identification by comparing experimental values to database entries. chemeo.com

Table 3: Published Kovats Retention Index Data for cis-1,2,4,5-Tetramethylcyclohexane

| Source | Kovats Retention Index (Inp) on a Standard Non-Polar Phase |

| NIST | 1047.00 |

| NIST | 1050.00 |

| NIST | 1053.00 |

| NIST | 1055.00 |

| NIST | 1056.00 |

Data from Cheméo, citing the NIST database. chemeo.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the IR spectrum is dominated by strong C-H stretching vibrations from the methyl and methylene (B1212753) groups (typically in the 2850-3000 cm⁻¹ region) and C-H bending vibrations (around 1375-1465 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light and provides information about molecular vibrations that cause a change in polarizability. researchgate.net For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive; vibrations that are active in one are inactive in the other. This can be particularly useful for distinguishing between stereoisomers. A highly symmetric isomer of this compound may have a simpler IR and Raman spectrum with fewer active bands compared to a less symmetric isomer. researchgate.net

While detailed spectral libraries for all specific isomers of this compound are not always readily available, the principles of vibrational spectroscopy allow for clear differentiation between isomers based on their unique symmetry and resulting spectral patterns.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational preferences of molecules in the solid state. For cyclic molecules like this compound, X-ray crystallography can definitively establish the stereochemistry and the preferred conformation of the cyclohexane ring and its substituents.

While X-ray crystallography is a principal method for the solid-state structural analysis of substituted cyclohexanes, a detailed search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a lack of publicly available, specific crystal structure data for the stereoisomers of this compound. The search did, however, yield crystallographic information for closely related structures and derivatives, which allows for a discussion of the expected structural features of this compound in the solid state.

General Principles and Expected Conformations

For instance, studies on other tetramethyl-substituted cyclohexane derivatives, such as (E,E)-2,2,5,5-tetramethylcyclohexane-1,3-dione dioxime, have successfully employed single-crystal X-ray analysis to determine their solid-state structure, revealing infinite, undulating polymer-like chains formed through intermolecular hydrogen bonding. rsc.org Similarly, the crystal structure of (R,R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-bis(aminium) tetrachloridoferrate chloride shows the cyclohexane ring in a chair conformation. iucr.org These examples underscore the utility of X-ray crystallography in elucidating the detailed solid-state structures of complex cyclohexane derivatives.

In the absence of experimental data for this compound, it is anticipated that its stereoisomers would also crystallize in chair-like conformations. However, isomers with a higher number of axial methyl groups may exhibit distorted chair or even twist-boat conformations to alleviate steric strain, a phenomenon that could be definitively confirmed by X-ray diffraction analysis.

Crystallographic Data

As of the latest search, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for any of the stereoisomers of this compound are not available in the public domain. The table below is a placeholder to illustrate how such data would be presented if it were available.

| Crystallographic Parameter | Data for a Hypothetical Stereoisomer of this compound |

| Chemical Formula | C10H20 |

| Formula Weight | 140.27 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Density (calculated) | ? g/cm³ |

| Temperature | Not Available |

| Radiation | Not Available |

| R-factor | Not Available |

Research Findings

The lack of published crystal structures for this compound indicates a gap in the experimental data for this specific compound. The synthesis of related compounds, such as 3,3,6,6-tetramethylcyclohexane-1,2,4,5-tetraone, has been reported in the context of creating larger molecular frameworks, and their structures have been characterized by X-ray diffraction. rsc.org This suggests that suitable crystals of this compound stereoisomers could likely be grown and analyzed to provide valuable insights into their conformational preferences and intermolecular interactions in the solid state.

Future research involving the synthesis, purification of individual stereoisomers, and subsequent single-crystal X-ray diffraction studies would be necessary to populate the crystallographic data for this fundamental tetrasubstituted cyclohexane.

Reaction Mechanisms and Chemical Reactivity of 1,2,4,5 Tetramethylcyclohexane

Mechanistic Pathways of Substitution Reactions on the Cyclohexane (B81311) Ring

Direct substitution on the cyclohexane ring of 1,2,4,5-tetramethylcyclohexane, an alkane, is challenging and typically requires harsh conditions that proceed via radical mechanisms. For instance, free-radical halogenation could occur, but would likely lead to a complex mixture of products due to the presence of multiple secondary and tertiary hydrogens.

More commonly, substitution reactions are observed on functionalized analogues of this compound. For example, derivatives containing a chloromethyl group can readily undergo nucleophilic substitution reactions. smolecule.com In these cases, the chloromethyl group serves as a reactive site where the chlorine atom, a good leaving group, can be displaced by various nucleophiles such as amines or alcohols to form new substituted derivatives. smolecule.com The mechanism for these reactions is typically bimolecular nucleophilic substitution (SN2) if the carbon is primary, or unimolecular (SN1) if a stable carbocation can be formed. The steric hindrance imposed by the bulky tetramethylcyclohexane ring can influence the accessibility of the reaction center to the incoming nucleophile. cymitquimica.com

Oxidation Reactions of this compound

The saturated hydrocarbon framework of this compound can be subjected to oxidation, although this often requires potent oxidizing agents. evitachem.com The reaction can target either the C-H bonds on the cyclohexane ring or the methyl groups. Controlled oxidation presents a pathway to introduce functional groups like ketones or carboxylic acids onto the cyclohexane scaffold. evitachem.com

The oxidation of this compound is complicated by challenges in controlling selectivity.

Regioselectivity : The presence of tertiary C-H bonds on the cyclohexane ring (at positions 1, 2, 4, and 5) and primary C-H bonds in the methyl groups offers multiple potential sites for oxidation. Oxidation typically favors the tertiary positions due to the relative stability of the resulting radical or carbocation intermediates. However, the steric crowding from the four methyl groups significantly influences which sites are accessible to the oxidizing agent. This steric hindrance can complicate selective oxidation at a desired position.

Stereoselectivity : The stereochemistry of the starting isomer (e.g., cis vs. trans) will dictate the spatial orientation of the methyl groups. This, in turn, affects the approach of the oxidant. For example, an oxidizing agent may preferentially attack from the less sterically hindered face of the cyclohexane ring, leading to a specific stereoisomer of the oxidized product. The inherent chair or flattened chair conformation of the ring further influences the accessibility of axial versus equatorial C-H bonds.

The products of oxidation depend heavily on the reagents and reaction conditions used.

Ketones : Controlled oxidation of the secondary carbons on the cyclohexane ring or, more synthetically, from precursor compounds, can yield ketones. For instance, oxidizing this compound with agents like ozone or ruthenium tetroxide (RuO₄) could convert the methyl groups into ketones, potentially leading to cyclohexane-1,2,4,5-tetraone (B8084453). However, achieving this transformation selectively is challenging.

Carboxylic Acids : The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), or prolonged reaction times can lead to over-oxidation. evitachem.com The methyl groups can be oxidized beyond the aldehyde or ketone stage to form carboxylic acids. For example, the exhaustive oxidation of this compound would be expected to yield 1,2,4,5-cyclohexanetetracarboxylic acid.

A summary of potential oxidation reactions is presented below.

Table 1: Oxidation Reactions and Products| Reactant | Oxidizing Agent(s) | Potential Products | Reference(s) |

|---|---|---|---|

| This compound | Strong oxidants (e.g., KMnO₄) | Ketones, Carboxylic Acids | evitachem.com |

| This compound | Ozone (O₃), Ruthenium tetroxide (RuO₄) | Ketones (potential for over-oxidation) |

Regioselectivity and Stereoselectivity in Oxidation

Reduction Reactions of this compound and its Functionalized Analogs

As a fully saturated alkane, this compound itself is resistant to reduction under standard conditions. However, its functionalized derivatives, particularly those containing carbonyl or other reducible groups, readily undergo reduction.

Reduction of Ketones : If this compound is oxidized to a ketone derivative, such as 2,2,5,5-tetramethylcyclohexane-1,4-dione, the ketone groups can be reduced. Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would convert the ketone functionalities into hydroxyl groups, yielding the corresponding cyclohexane-tetrols or -diols. For example, the reduction of cyclohexane-1,2,4,5-tetraone would form cyclohexane-1,2,4,5-tetrol.

Reduction of Halogenated Derivatives : Functionalized analogs, such as those containing a chloromethyl group, can also be reduced. Reagents like lithium aluminum hydride can convert a chloromethyl group into a methyl group.

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions are transformations that alter the carbon skeleton of a molecule, often proceeding through carbocation intermediates to achieve a more stable structure. mvpsvktcollege.ac.innumberanalytics.com While the parent alkane is unreactive, if a carbocation were generated on the this compound ring (for example, through the loss of a leaving group from a functionalized derivative), it could potentially undergo rearrangement.

A classic example of such a process is a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride or an alkyl group. mvpsvktcollege.ac.in In the context of the this compound scaffold, the formation of a carbocation at one of the substituted carbons could trigger a 1,2-methyl shift, leading to a different substitution pattern on the cyclohexane ring. The driving force for such a rearrangement would be the formation of a more stable carbocation (e.g., a tertiary carbocation rearranging to another tertiary carbocation if it relieves ring strain). The specific stereochemistry of the starting material would be crucial in determining the feasibility and outcome of any potential rearrangement. ontosight.ai

Influence of Stereochemistry on Reaction Kinetics and Product Distributions

The stereochemistry of this compound isomers plays a critical role in their chemical reactivity. windows.net The spatial arrangement of the four methyl groups dictates the conformational preferences of the cyclohexane ring and the steric environment around potential reaction sites.

Reaction Kinetics : The rate of a reaction can be significantly affected by steric hindrance. For an incoming reagent to react, it must approach the molecule from a specific trajectory. If this path is blocked by bulky axial methyl groups, the reaction will be slower compared to a less hindered isomer. For instance, an equatorial substituent is generally more accessible than an axial one, which is shielded by 1,3-diaxial interactions. The this compound isomer is known to adopt a flattened chair conformation to relieve some of this strain, but this introduces torsional strain. This unique conformation directly impacts the energy of the transition state for any reaction, thus affecting the kinetics.

Product Distributions : In reactions that can form multiple stereoisomeric products, the stereochemistry of the starting material often determines the product distribution. This is known as stereoselectivity. windows.net For example, in the reduction of a ketone derivative of this compound, the hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. This will lead to the predominant formation of one diastereomer of the resulting alcohol over the other. The relative stability of the possible products also influences the final distribution, especially under thermodynamic control. researchgate.net

Table 2: Stereoisomers of this compound

| Isomer Name | IUPAC Name | Stereochemical Notes | Reference(s) |

|---|---|---|---|

| cis-1,2,4,5-Tetramethylcyclohexane | (1R,2S,4R,5S)-1,2,4,5-tetramethylcyclohexane (one enantiomer) | Possesses specific relative stereochemistry of methyl groups. | chemeo.com |

| trans-1,2,4,5-Tetramethylcyclohexane | (1S,2S,4S,5S)-1,2,4,5-tetramethylcyclohexane (one enantiomer) | All methyl groups can be on the same side relative to each other in some conformations. | nist.govnih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,2,4,5-Cyclohexanetetracarboxylic acid | C₁₀H₁₂O₈ |

| This compound | C₁₀H₂₀ |

| Ammonia | NH₃ |

| Carbon dioxide | CO₂ |

| Chloromethyl methyl ether | C₂H₅ClO |

| Chromium trioxide | CrO₃ |

| Cyclohexane-1,2,4,5-tetrol | C₆H₁₂O₄ |

| Cyclohexane-1,2,4,5-tetraone | C₆H₄O₄ |

| Ethanol | C₂H₅OH |

| Lithium aluminum hydride | LiAlH₄ |

| Methyl isocyanate | C₂H₃NO |

| Ozone | O₃ |

| Potassium permanganate | KMnO₄ |

| Ruthenium tetroxide | RuO₄ |

| Sodium borohydride | NaBH₄ |

| Sodium hydroxide | NaOH |

| Thionyl chloride | SOCl₂ |

| Toluene | C₇H₈ |

Catalytic Transformations Involving this compound

The chemical reactivity of this compound is significantly influenced by the presence of catalysts, which can facilitate a variety of transformations, including dehydrogenation to form aromatic compounds, oxidation of its methyl groups or the cyclohexane ring, and isomerization reactions that alter its cyclic structure. These catalytic processes are crucial for the potential application of this compound in the chemical industry, particularly in the synthesis of valuable aromatic intermediates and other specialized chemicals. The following subsections detail the key catalytic transformations involving this compound, supported by research findings on this compound and its close structural analogs.

Dehydrogenation and Aromatization

The catalytic dehydrogenation of this compound is a significant reaction that leads to the formation of durene (1,2,4,5-tetramethylbenzene), a valuable aromatic compound used in the production of pyromellitic dianhydride, which is a monomer for high-performance polymers like polyimides. This transformation involves the removal of hydrogen atoms from the cyclohexane ring, resulting in the formation of a stable aromatic system.

Catalysts and Reaction Conditions:

Platinum-based catalysts are highly effective for the dehydrogenation of cycloalkanes. Supported platinum catalysts, particularly on materials like alumina (B75360) (Al₂O₃), ceria (CeO₂), and various forms of carbon, have demonstrated high activity and selectivity. nih.govmdpi.com For instance, a single-site Pt catalyst on CeO₂ (Pt₁/CeO₂) has shown exceptionally high dehydrogenation rates for cyclohexane and methylcyclohexane, suggesting its potential for the efficient conversion of this compound. nih.gov The reaction is typically carried out in the gas phase at elevated temperatures, generally ranging from 300 to 400°C. nih.govnih.gov

Research on the dehydrogenation of substituted cycloalkanes indicates that the presence of methyl groups can influence the reaction rate. Studies on the dehydrogenation of various methyl-substituted cyclohexanes over nitrogen-doped carbon-supported platinum catalysts (Pt/CN) have shown that the dehydrogenation activity increases with the number of methyl substituents. mdpi.com This suggests that this compound would exhibit a high reactivity towards aromatization.

Reaction Mechanism:

The dehydrogenation process on a metal catalyst surface is believed to proceed through a series of steps. Initially, the cyclohexane ring adsorbs onto the catalyst surface. This is followed by the sequential removal of hydrogen atoms, leading to the formation of cyclohexene (B86901) and cyclohexadiene intermediates, which are then rapidly converted to the final aromatic product. The metal sites on the catalyst play a crucial role in the cleavage of C-H bonds and the desorption of hydrogen gas.

The table below summarizes typical catalytic systems and conditions for the dehydrogenation of cycloalkanes, which are applicable to this compound.

| Catalyst | Support | Reactant | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Pt | CeO₂ | Cyclohexane | 350 | High turnover frequency (TOF) of 32,477 molH₂ molPt⁻¹ h⁻¹ | nih.gov |

| Pt | Granular Activated Carbon (GAC-S) | Methylcyclohexane | 300 | 63% conversion with a hydrogen evolution rate of 741.1 mmol gPt⁻¹ min⁻¹ | nih.gov |

| Pt | Nitrogen-doped Carbon (CN) | 1,2,4-Trimethylcyclohexane | 180-210 | Dehydrogenation activity is higher than for cyclohexane and methylcyclohexane | mdpi.com |

| Mo₂C | Block Carbon | Cyclohexane | 315 | ~100% selectivity towards dehydrogenation | nih.gov |

Oxidation

The catalytic oxidation of this compound can target either the methyl groups or the carbon atoms of the cyclohexane ring, leading to the formation of alcohols, ketones, or carboxylic acids. Controlled oxidation to produce specific, high-value oxygenates is a significant area of research.

Catalysts and Reaction Conditions:

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can be used in catalytic amounts with a co-oxidant (such as sodium periodate) to oxidize C-H bonds in saturated hydrocarbons. researchgate.netwikipedia.org The oxidation of cycloalkanes with RuO₄ can lead to the formation of ketones. For this compound, this could potentially yield 1,2,4,5-tetramethylcyclohexanone or further oxidation products. The reaction conditions for RuO₄-catalyzed oxidations are generally mild, often conducted at or near room temperature. However, controlling the selectivity of the oxidation to prevent over-oxidation to carboxylic acids can be challenging. researchgate.net

Other catalytic systems for the oxidation of cycloalkanes, such as those based on transition metals like cobalt, supported on various materials, can also be employed. These reactions are often carried out in the liquid phase using molecular oxygen or other oxidants.

Reaction Mechanism:

The mechanism of RuO₄ oxidation of C-H bonds is complex and can involve a hydride abstraction or a [2+2] cycloaddition-like transition state. The selectivity of the oxidation is influenced by the stability of the intermediate radical or carbocation species. For this compound, the tertiary C-H bonds at the substituted positions would be likely sites for initial oxidation.

The following table presents potential catalytic systems for the oxidation of this compound, based on findings for related compounds.

| Catalyst | Oxidant | Reactant Type | Potential Products from this compound | Key Considerations | Reference |

|---|---|---|---|---|---|

| RuO₄ (catalytic) | NaIO₄ | Saturated Hydrocarbons | 1,2,4,5-Tetramethylcyclohexanone, Diones, Carboxylic acids | High reactivity, potential for over-oxidation. Selectivity can be an issue. | researchgate.netwikipedia.org |

| TiZrCo alloys | O₂ | Cyclohexene | Allylic oxidation products (if dehydrogenation occurs first), Ring-opened products | Radical-based mechanism, temperature-dependent selectivity. |

Isomerization

Catalytic isomerization of this compound can lead to the formation of other structural isomers, including those with different methyl group arrangements on the cyclohexane ring or skeletal isomers with different ring sizes (e.g., methylcyclopentane (B18539) derivatives). These reactions are typically catalyzed by acidic materials.

Catalysts and Reaction Conditions:

Zeolites, particularly those with strong Brønsted acid sites like ZSM-5, are widely used as catalysts for the isomerization of hydrocarbons. nih.gov The shape-selective nature of zeolites can influence the product distribution by controlling which isomers can form within their porous structure. The isomerization of cycloalkanes over zeolites is often a key reaction in industrial processes like catalytic reforming, which aims to improve the octane (B31449) number of gasoline.

The reaction conditions for zeolite-catalyzed isomerization typically involve elevated temperatures. For instance, the skeletal isomerization of cyclohexene to methylcyclopentene over a modified ZSM-5 catalyst is carried out under specific temperature and pressure conditions to maximize the yield of the desired isomer. nih.gov

Reaction Mechanism:

The isomerization of alkanes and cycloalkanes over solid acid catalysts is generally believed to proceed through a carbocation mechanism. A proton from a Brønsted acid site on the zeolite surface protonates a C-C or C-H bond in the hydrocarbon, leading to the formation of a carbenium or carbonium ion intermediate. This intermediate can then undergo rearrangements, such as hydride or methyl shifts, and ring contraction or expansion, before desorbing from the catalyst surface as an isomerized product. nih.gov

The table below provides examples of catalytic systems used for the isomerization of cyclic hydrocarbons, which are relevant for predicting the behavior of this compound.

| Catalyst | Reactant | Temperature (°C) | Key Transformation | Potential Products from this compound | Reference |

|---|---|---|---|---|---|

| Cobalt/Na-UZSM-5 | Cyclohexene | Not specified | Skeletal Isomerization | Methyl-substituted methylcyclopentanes | nih.gov |

| Pt-Ir/HY Zeolite | Decalin | 300-350 | Ring Opening and Isomerization | Ring-opened isomers, other tetramethylcyclohexane isomers | conicet.gov.ar |

| ZSM-5 | 1-Heptene | 550 | Cracking and Isomerization | Cracked products, various isomers | sioc-journal.cn |

Computational Chemistry and Theoretical Modeling of 1,2,4,5 Tetramethylcyclohexane

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of 1,2,4,5-tetramethylcyclohexane by solving the Schrödinger equation. These methods offer precise information on molecular structure, energy, and electronic charge distribution.

Density Functional Theory (DFT) has become a primary tool for investigating cyclohexane (B81311) derivatives due to its favorable balance of computational cost and accuracy. aun.edu.eg It is employed to predict electronic structure, bond angles, thermochemical properties, and to perform energy minimization to locate the most stable conformations of this compound.

For energy minimization, the process involves finding the geometry on the potential energy surface where the net forces on all atoms are zero, which corresponds to a stable conformer. gaussian.com Hybrid functionals, such as B3LYP, are commonly used as they incorporate a portion of exact exchange from Hartree-Fock theory, improving the accuracy of the calculations. ijsrst.com The choice of basis set, like 6-31G(d,p) or larger, is crucial for obtaining reliable results. ijsrst.com Vibrational analysis is subsequently performed on the optimized geometry. gaussian.com The calculation of second derivatives of the energy results in a Hessian matrix, which, when mass-weighted and diagonalized, yields the vibrational frequencies and normal modes of the molecule. gaussian.com The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. gaussian.com These calculated frequencies are critical for interpreting experimental infrared (IR) spectra.

| Property | Calculation Method | Result |

| Relative Energy | B3LYP/6-31G(d,p) | Varies by conformer |

| C-C Bond Length (ring) | B3LYP/6-31G(d,p) | ~1.54 Å |

| C-C-C Bond Angle | B3LYP/6-31G(d,p) | ~111° |

| Key Vibrational Freq. (C-H stretch) | B3LYP/6-31G(d,p) | ~2900-3000 cm⁻¹ |

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely directly on theoretical principles without the use of experimental data for parameterization. wiley-vch.de These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. researchgate.netresearchgate.net

For a molecule like this compound, high-level ab initio calculations are particularly useful for benchmarking the results from more economical methods like DFT. They can provide very accurate conformational energies, barrier heights for ring inversion, and detailed electronic properties. For instance, calculations at the MP2/TZVPP level of theory have been applied to study related cyclohexane derivatives, demonstrating the capability of these methods to handle complex stereochemistry. researchgate.net The high computational demand, however, often limits their application to smaller molecular systems or for single-point energy calculations on geometries optimized with less expensive methods.

Density Functional Theory (DFT) for Energy Minimization and Vibrational Analysis

Molecular Mechanics (MM) and Force Field Development for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Instead of dealing with electrons, MM treats atoms as spheres and bonds as springs, with energies calculated using a force field. sapub.org This simplification allows for the rapid calculation of conformational energies, making MM an ideal tool for exploring the vast conformational space of flexible molecules like this compound. acs.org

The process of conformational analysis using MM typically involves:

Structure Building : Creating an initial 3D structure of the desired isomer (e.g., cis or trans) of this compound. sapub.org

Force Field Selection : Choosing an appropriate force field, such as MMFF94 or OPLS3e, which contains parameters (e.g., bond stretching constants, angle bending constants, torsional parameters) for the types of atoms and bonds in the molecule. sapub.orgepo.org

Geometry Optimization : Minimizing the energy of the structure to find the nearest local minimum, which represents a stable conformation. sapub.org

Energy Calculation : Computing the steric energy of the optimized conformation. sapub.org

By repeating this process for various starting structures, one can identify the different stable conformers (e.g., chair, twist-boat) and rank them by their relative energies. A critical component of force fields for substituted cyclohexanes is the accurate treatment of 1,4-interactions (interactions between atoms separated by three bonds), which are crucial for modeling torsional energy barriers correctly. arxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While MM calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how atomic positions and velocities change.

MD simulations are invaluable for:

Conformational Sampling : Observing transitions between different conformations, such as the ring-flipping of the cyclohexane core.

Thermodynamic Properties : Calculating properties like average energy and heat capacity from the simulation trajectory.

Solvent Effects : Modeling the influence of a solvent environment on conformational preferences. Studies on cyclohexane derivatives show that while chair conformers tend to dominate in low-polarity solvents, polar environments can stabilize twisted forms.

These simulations can reveal the flexibility of the molecule and the timescales of different motional processes, providing a more complete picture of its behavior than static calculations alone.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a direct link between theoretical models and experimental reality. arxiv.org For this compound, computational methods can predict various types of spectra.

DFT and ab initio calculations can predict infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental results to confirm the structure of a synthesized compound or to assign specific spectral bands to particular vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. This involves computing the magnetic shielding tensors for each nucleus in the molecule, which are highly sensitive to the local electronic environment. Comparing predicted NMR parameters with experimental data is a powerful method for distinguishing between different stereoisomers of this compound.

The "forward problem" in spectroscopy—predicting a spectrum from a molecular structure—is a valuable application of these computational models. arxiv.org While discrepancies can arise, for example, from solvent effects or the limitations of the theoretical level, the comparison between calculated and experimental spectra is crucial for validating both the computational model and the experimental interpretation. researchgate.net

| Property | Experimental Value | Predicted Value (Method) |

| Kovats Retention Index (Standard non-polar) | 1035 - 1048 nih.gov | Varies (Force Field Dependent) |

| C-C bond length | ~1.54 Å (X-ray on similar structures) | ~1.54 Å (DFT) |

| Vibrational Frequencies (IR) | Varies | Varies (DFT) |

Modeling Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can model entire reaction pathways, including the structures of reactants, products, intermediates, and, most importantly, transition states. ethernet.edu.et

DFT is frequently used to locate transition state structures, which are first-order saddle points on the potential energy surface. A vibrational analysis of a transition state structure will yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. gaussian.com The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key parameter for understanding reaction kinetics.

This approach can be applied to model various reactions of this compound, such as:

Oxidation : Investigating the controlled oxidation of methyl groups to form other functional groups.

Pyrolysis : Modeling the thermal decomposition pathways relevant to its use as a fuel additive.

Isomerization : Calculating the energy barriers for interconversion between different stereoisomers.

By calculating the energies of transition states and intermediates, computational models can provide mechanistic insights that are difficult or impossible to obtain through experimental means alone.

Applications of 1,2,4,5 Tetramethylcyclohexane in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Construction

Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com In this context, 1,2,4,5-tetramethylcyclohexane and its derivatives serve as valuable scaffolds in organic synthesis. The cyclohexane (B81311) framework provides a structurally robust and sterically defined core upon which further chemical complexity can be built.